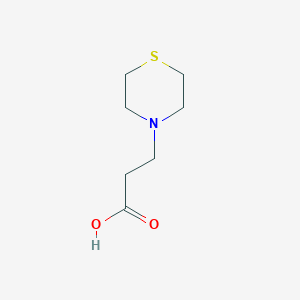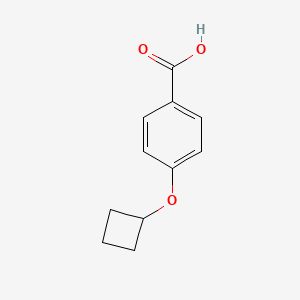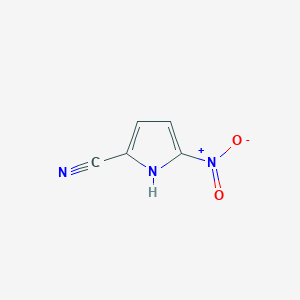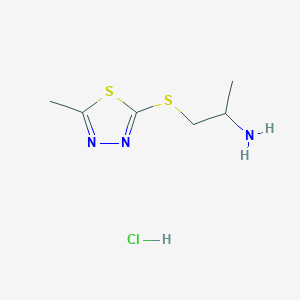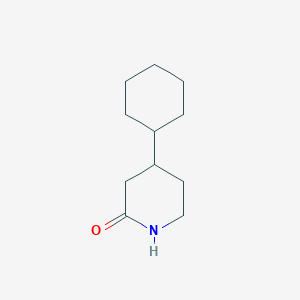
4-(羟甲基)哌啶-4-醇盐酸盐
描述
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is an important intermediate for the synthesis of active compounds in the pharmaceutical industry . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
Synthesis Analysis
The synthesis of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” involves several steps. It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . The product is then crystallized to produce the desired compound .Molecular Structure Analysis
The molecular formula of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is C6H14ClNO2 . Its average mass is 167.634 Da and its monoisotopic mass is 167.071304 Da .Chemical Reactions Analysis
Piperidines, which include “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .科学研究应用
Pesticide Science
- Summary of the Application : “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is used in the synthesis of novel piperidin-4-ol derivatives, which have shown promising biological activity .
- Methods of Application : The compound is synthesized by 5-step reactions using piperidinol and catechol as starting materials . All target compounds were characterized by 1 H NMR, 13 C NMR and HRMS .
- Results or Outcomes : The synthesized piperidin-4-ol derivatives have shown potential as pesticides .
Pharmaceutical Applications
- Summary of the Application : Piperidines, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
- Results or Outcomes : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
HIV Treatment
- Summary of the Application : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
- Methods of Application : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .
- Results or Outcomes : Several compounds had promising antagonistic activity. Among these, compound 13d was the most potent with an IC 50 of 1.28 μ M .
Synthesis of IP (PGI2 receptor) Agonist
- Summary of the Application : “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” in the synthesis process .
- Results or Outcomes : The outcome is a highly potent and selective IP (PGI2 receptor) agonist .
Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
- Summary of the Application : “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be used in the synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” in the synthesis process .
- Results or Outcomes : The outcome is a series of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .
Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents
- Summary of the Application : Piperidine derivatives, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
- Results or Outcomes : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
安全和危害
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” has been classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . Additionally, it is categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes .
未来方向
Piperidine-containing compounds, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
4-(hydroxymethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6(9)1-3-7-4-2-6;/h7-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZOHPPPTJVSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)piperidin-4-ol hydrochloride | |
CAS RN |
240401-25-6, 89584-31-6 | |
| Record name | 4-Piperidinemethanol, 4-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(hydroxymethyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



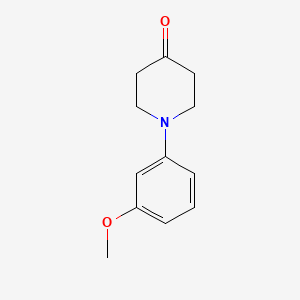
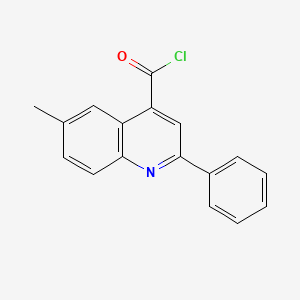
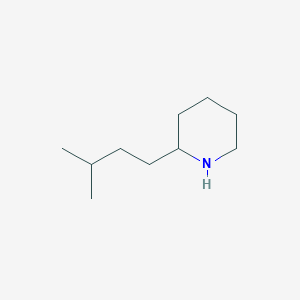
amine](/img/structure/B1359065.png)
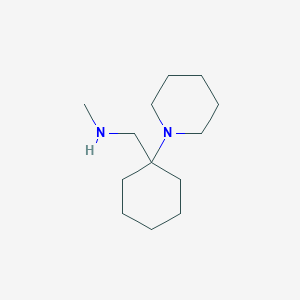
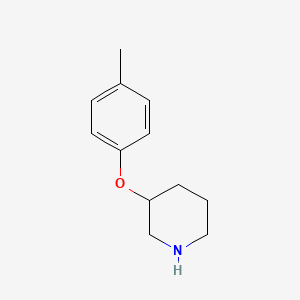

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
